molecular formula C21H16ClNO B14595531 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 61139-59-1

3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14595531
CAS No.: 61139-59-1
M. Wt: 333.8 g/mol
InChI Key: YRFFRWZJGHXFMJ-UHFFFAOYSA-N
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Description

3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a chlorophenyl group, and a dihydroisoindolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method is the cyclization of N-benzyl-N-(4-chlorophenyl)phthalimide under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the chlorophenyl group.

    3-Benzyl-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of a chlorine atom.

    3-Benzyl-3-(4-fluorophenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

CAS No.

61139-59-1

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

3-benzyl-3-(4-chlorophenyl)-2H-isoindol-1-one

InChI

InChI=1S/C21H16ClNO/c22-17-12-10-16(11-13-17)21(14-15-6-2-1-3-7-15)19-9-5-4-8-18(19)20(24)23-21/h1-13H,14H2,(H,23,24)

InChI Key

YRFFRWZJGHXFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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